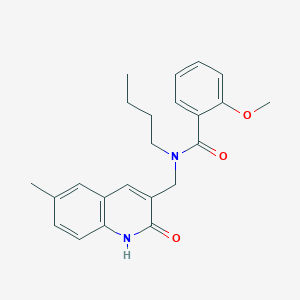
N-(4-ethylphenyl)-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as EHPQO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its synthesis, mechanism of action, and biochemical and physiological effects have been widely investigated.
作用机制
The mechanism of action of N-(4-ethylphenyl)-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the inhibition of various enzymes and signaling pathways. Studies have shown that N-(4-ethylphenyl)-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide can inhibit the activity of protein kinase C, which plays a crucial role in cell proliferation and survival. Additionally, N-(4-ethylphenyl)-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide can inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(4-ethylphenyl)-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide can induce apoptosis, a programmed cell death process that is important for the removal of damaged or abnormal cells. Additionally, N-(4-ethylphenyl)-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide can inhibit the production of reactive oxygen species, which are molecules that can cause oxidative damage to cells. Furthermore, N-(4-ethylphenyl)-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide can modulate the expression of various genes involved in cell proliferation, differentiation, and survival.
实验室实验的优点和局限性
N-(4-ethylphenyl)-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments, including its high purity and stability. Additionally, N-(4-ethylphenyl)-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied, and its properties and effects are well-documented. However, N-(4-ethylphenyl)-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of N-(4-ethylphenyl)-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide. One potential direction is the investigation of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(4-ethylphenyl)-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide and its potential interactions with other molecules and signaling pathways. Furthermore, the development of more efficient synthesis methods and the optimization of N-(4-ethylphenyl)-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide's pharmacokinetic properties could enhance its potential for clinical applications.
合成方法
The synthesis of N-(4-ethylphenyl)-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-ethylbenzoyl chloride with 3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-amine in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(4-ethylphenyl)-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide.
科学研究应用
N-(4-ethylphenyl)-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential applications in various scientific research fields, including cancer research, neurology, and immunology. Studies have shown that N-(4-ethylphenyl)-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has anticancer properties and can inhibit the growth of cancer cells. Additionally, N-(4-ethylphenyl)-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have neuroprotective effects and can protect neurons from oxidative stress. Furthermore, N-(4-ethylphenyl)-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has immunomodulatory effects and can enhance the immune response.
属性
IUPAC Name |
N-(4-ethylphenyl)-3-[3-(2-oxo-1H-quinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-2-14-7-9-16(10-8-14)23-19(27)11-12-20-25-21(26-29-20)17-13-15-5-3-4-6-18(15)24-22(17)28/h3-10,13H,2,11-12H2,1H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOLIRXEELNAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7686001.png)










